molecular formula C13H22N2O3 B061883 Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 169206-67-1

Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B061883
CAS No.: 169206-67-1
M. Wt: 254.33 g/mol
InChI Key: HNMWIKVFYHYBKX-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate is a chemical compound with the molecular formula C13H22N2O3. It is a spiro compound, characterized by a unique bicyclic structure where two rings share a single atom. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate can be synthesized through the reaction of 2,8-diazaspiro[4.5]decane-8-ol with tert-butyl anhydride. This reaction typically occurs under an inert atmosphere with the addition of an acid catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The product is often purified through column chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products

Major products formed from these reactions include various substituted spiro compounds, alcohols, and oxo derivatives .

Scientific Research Applications

Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,8-Diazaspiro[4.5]decan-3-one
  • 2-Isopropyl-2,8-diazaspiro[4.5]decan-3-one
  • 2-Ethyl-2,8-diazaspiro[4.5]decan-3-one

Uniqueness

Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate stands out due to its tert-butyl ester group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and research applications .

Properties

IUPAC Name

tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-6-4-13(5-7-15)8-10(16)14-9-13/h4-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMWIKVFYHYBKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70434232
Record name Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169206-67-1
Record name 1,1-Dimethylethyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169206-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
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Synthesis routes and methods

Procedure details

A mixture of tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-(nitromethyl)piperidine-1-carboxylate (330 g, 990 mmol, 1.00 equiv, 99%) and Ni (40 g, 0.15 equiv) in ethanol (1200 mL) was stirred for 24 h under a hydrogen atmosphere at room temperature. The solid was filtered out. The filtrate was concentrated under vacuum. The crude product was purified by re-crystallization from ether to afford the title compound. LC-MS (ES, m/z): 199 [M+H]+; 1H-NMR (400 MHz, CDCl3, ppm): 1.447-1.476(9H, s), 1.597-1.673(4H, m, J=30.4 Hz), 2.235(2H, s), 3.226(2H, s), 3.284-3.348(2H, m, J=25.6 Hz), 3.507-3.567(2H, m, J=24 Hz), 6.048(1H, s).
Quantity
1200 mL
Type
solvent
Reaction Step One
Name
Quantity
40 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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